N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule. This compound has attracted significant attention due to its unique structural framework, which combines multiple functional groups such as isoquinoline, thiophene, and benzodioxine. Its diverse chemical functionalities make it a versatile candidate for a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Isoquinoline Derivative: The synthesis starts with the construction of the 3,4-dihydroisoquinoline moiety. This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde.
Thiophene Incorporation: The thiophen-3-yl group can be introduced via Suzuki coupling, using a boronic acid derivative of thiophene and a suitable isoquinoline precursor.
Dioxine Formation: The benzodioxine ring system can be formed by the cyclization of appropriate phenolic precursors in the presence of an acid catalyst.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the resulting intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial-scale production follows similar synthetic routes but involves optimization for scale-up. High-pressure reactors, continuous flow systems, and catalytic processes are employed to enhance yield and efficiency while maintaining stringent control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The isoquinoline ring can be oxidized to its corresponding N-oxide using peracids or hydrogen peroxide.
Reduction: Thiophene moiety can be selectively hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: AlCl₃ for Friedel-Crafts acylation
Major Products Formed:
From Oxidation: N-oxide derivatives of isoquinoline
From Reduction: Hydrogenated thiophene derivatives
From Substitution: Acylated benzodioxine derivatives
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a ligand in coordination chemistry and a building block in organic synthesis.
Biology: As a potential bioactive molecule for investigating cellular pathways.
Medicine: As a scaffold for designing pharmacologically active agents.
Industry: Used in materials science for developing new polymers and as an intermediate in dye synthesis.
Mechanism of Action
The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves interaction with cellular receptors or enzymes. Its sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings allow for π-π stacking interactions. This combination of interactions facilitates its binding to molecular targets, influencing various biological pathways.
Comparison with Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-benzenesulfonamide
N-(2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide
Uniqueness: The unique structural elements of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, such as the combination of dihydroisoquinoline, thiophene, and benzodioxine rings, provide a distinctive profile that influences its chemical reactivity and biological activity differently compared to its analogs. This makes it a valuable candidate for specific applications where similar compounds might not be as effective.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-31(27,20-5-6-22-23(13-20)29-11-10-28-22)24-14-21(19-8-12-30-16-19)25-9-7-17-3-1-2-4-18(17)15-25/h1-6,8,12-13,16,21,24H,7,9-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQULABHKHIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.